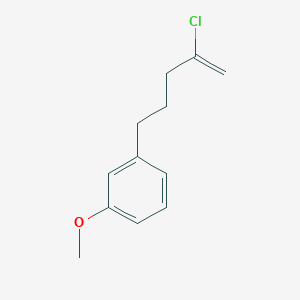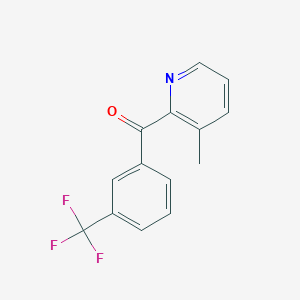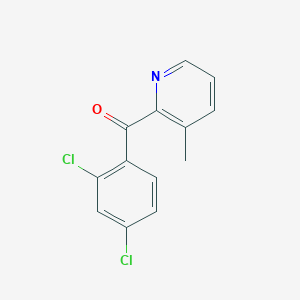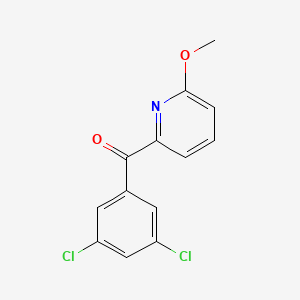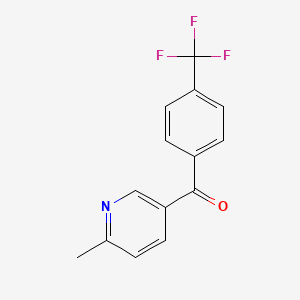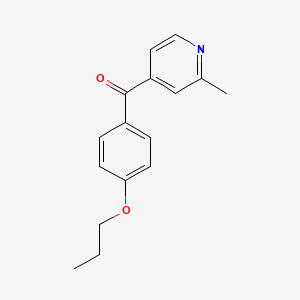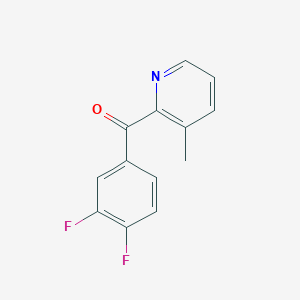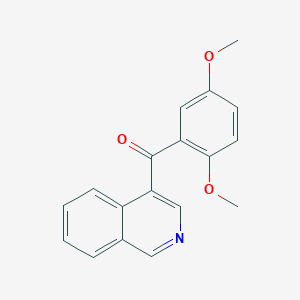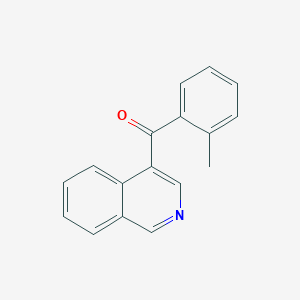
Boc-Dap(Z)-OL
概要
説明
Boc-Dap(Z)-OL, also known as Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid, is a derivative of diaminopropionic acid. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group, which provide stability and prevent unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dap(Z)-OL typically involves the protection of the amino groups of diaminopropionic acid. One common method includes the following steps:
Protection of the α-amino group: The α-amino group of diaminopropionic acid is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the diaminopropionic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the β-amino group: The β-amino group is protected using a benzyloxycarbonyl (Z) group. This is done by reacting the intermediate product with benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction in an enamel reaction kettle: The reaction is carried out in an enamel reaction kettle equipped with a motor and stirring blades to ensure uniform mixing and temperature control.
Separation and purification: After the reaction, the product is extracted using organic solvents and purified through crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Boc-Dap(Z)-OL undergoes various chemical reactions, including:
Deprotection reactions: The Boc and Z groups can be removed under acidic or basic conditions to yield the free diaminopropionic acid.
Substitution reactions: The protected amino groups can participate in nucleophilic substitution reactions to form new peptide bonds.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection include trifluoroacetic acid for Boc removal and hydrogenation for Z removal.
Substitution: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) are used to activate carboxyl groups for peptide bond formation.
Major Products Formed
The major products formed from these reactions include free diaminopropionic acid and various peptide derivatives, depending on the specific reactions and conditions used.
科学的研究の応用
Boc-Dap(Z)-OL is widely used in scientific research, particularly in the fields of:
Biology: The compound is used in the study of protein structure and function, as it allows for the selective modification of amino acids in peptides and proteins.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
作用機序
The mechanism of action of Boc-Dap(Z)-OL involves the protection of amino groups through the formation of stable Boc and Z groups. These protective groups prevent unwanted side reactions during chemical synthesis, allowing for the selective modification of specific amino acids. The Boc group is typically removed under acidic conditions, while the Z group is removed through hydrogenation .
類似化合物との比較
Similar Compounds
Boc-Dap-OH: Similar to Boc-Dap(Z)-OL but lacks the Z group, making it less stable in certain reactions.
Fmoc-Dap-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc, providing different protection and deprotection conditions.
Uniqueness
This compound is unique due to the presence of both Boc and Z protective groups, which provide enhanced stability and selectivity during chemical synthesis. This dual protection allows for more precise control over the modification of amino acids, making it a valuable tool in peptide synthesis and other applications.
特性
IUPAC Name |
benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQDJDXPRRWIN-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



